4-(4-Chlorophenoxy)benzene-1-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide-based compounds, such as 4-(4-Chlorophenoxy)benzene-1-sulfonamide, involves a variety of techniques . A novel compound named N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl] was synthesized following the computational screening of 1, 3, and 4-thiadiazol-2-yl-substituted benzenesulfonamide .Molecular Structure Analysis
Sulfonamides, like 4-(4-Chlorophenoxy)benzene-1-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .Chemical Reactions Analysis
Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . This allows them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .Scientific Research Applications
Chemical Synthesis
“4-(4-Chlorophenoxy)benzene-1-sulfonamide” is used in chemical synthesis . It’s a building block in the synthesis of more complex molecules. Its unique structure, which includes a sulfonamide group and a chlorophenoxy group, makes it a valuable component in the creation of a wide range of chemical compounds .
Pharmaceutical Research
Sulfonamides, such as “4-(4-Chlorophenoxy)benzene-1-sulfonamide”, have a wide range of pharmacological activities . They can inhibit carbonic anhydrase and dihydropteroate synthetase, which makes them useful in the treatment of various diseases .
Diuretic Applications
Sulfonamides are known to have diuretic effects . They can increase the excretion of water from bodies by the kidneys. This property can be useful in the treatment of conditions like hypertension and edema .
Hypoglycemic Applications
Sulfonamides can also exhibit hypoglycemic activities . They can lower blood sugar levels, which can be beneficial in the management of diabetes .
Anti-inflammatory Applications
Sulfonamides have anti-inflammatory properties . They can reduce inflammation, making them potentially useful in the treatment of conditions like arthritis .
Glaucoma Treatment
Sulfonamides can inhibit carbonic anhydrase, an enzyme that plays a role in the regulation of fluid in the eyes . This makes them potentially useful in the treatment of glaucoma, a condition characterized by increased pressure in the eyes .
Mechanism of Action
The mechanism of action of sulfonamides involves the inhibition and replacement of PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division .
Future Directions
The future directions of research on 4-(4-Chlorophenoxy)benzene-1-sulfonamide could involve the development of pharmacologically active derivatives of indole with sulfonamide scaffolds . This is based on the fact that sulfonamide analogs of indole, referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .
properties
IUPAC Name |
4-(4-chlorophenoxy)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFMUGRTZZGJJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)benzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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